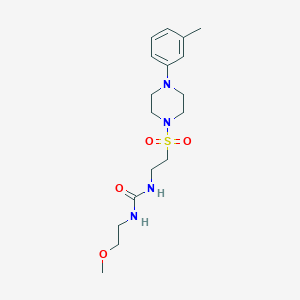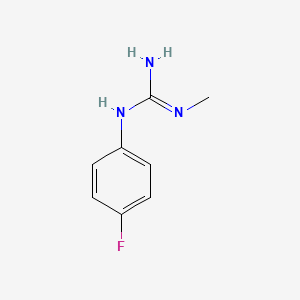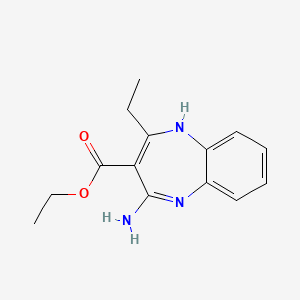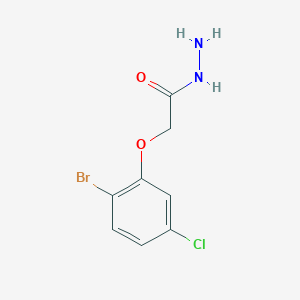
1-(2-Methoxyethyl)-3-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyethyl)-3-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Chemical Properties and Synthesis
Research has delved into the chemical properties and synthetic routes of compounds featuring piperazine and sulfonylurea functionalities. For instance, the synthesis and characterization of urea derivatives, including those related to the specified compound, have been explored for their potential biological activities. The study by Grijalvo, Nuñez, and Eritja (2015) focuses on synthesizing a compound with a bis(tetradecyloxy)propyl and piperazin-1-yl)ethyl]urea structure, indicating a method for creating molecules with potential application in various fields, including material science and biology (Grijalvo, Nuñez, & Eritja, 2015).
Biological Evaluation
Compounds featuring piperazine and urea groups have been evaluated for their biological activities. Sharma, Suhas, and Gowda (2013) synthesized urea and thiourea derivatives conjugated to glutamic acid and assessed their antiglycation and urease inhibitory activities. This research suggests the potential therapeutic applications of such compounds in treating diseases associated with protein glycation and urease-related disorders (Sharma, Suhas, & Gowda, 2013).
Environmental and Material Science Applications
The environmental fate and interactions of sulfonylurea herbicides have also been studied, providing insights into the behavior of sulfonylurea compounds in soil and water systems. Földényi, Toth, Samu, and Érsek (2013) examined the adsorption of sulfonylurea herbicides on different soils, highlighting the environmental implications of these compounds and their additives (Földényi, Toth, Samu, & Érsek, 2013).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including those with piperazine and urea functionalities, showing the potential of these compounds as antimicrobial agents against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-15-4-3-5-16(14-15)20-8-10-21(11-9-20)26(23,24)13-7-19-17(22)18-6-12-25-2/h3-5,14H,6-13H2,1-2H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEYXDSGCBIMLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide](/img/structure/B2389711.png)
![(2,6-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2389712.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2389714.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2389717.png)


![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2389722.png)

![1'-(1H-imidazole-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2389725.png)

